trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol. This compound features a cyclopropane ring, which is a three-membered carbon structure, and a carboxylic acid functional group. It is notable for its unique substitution pattern, which includes a chlorine atom and a methyl group on the phenyl ring. The compound has a predicted boiling point of approximately 360.5 °C and a density of about 1.334 g/cm³ .
The chemical reactivity of trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as:
These reactions are essential for synthesizing derivatives or modifying the compound for various applications.
Several synthetic routes can be employed to produce trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid:
The applications of trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid are primarily found in medicinal chemistry and pharmaceuticals. Potential uses include:
Several compounds share structural similarities with trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-4-methylbenzoic acid | C₈H₇ClO₂ | Contains a benzoic acid structure without cyclopropane. |
| 2-(3-Chloro-4-methylphenyl)acetic acid | C₉H₉ClO₂ | Contains an acetic acid moiety instead of cyclopropane. |
| 3-Chloro-cyclobutane carboxylic acid | C₇H₉ClO₂ | Features a cyclobutane ring instead of cyclopropane. |
trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific cyclopropane structure combined with the chlorinated aromatic ring, which may impart distinct physical and chemical properties compared to its analogs. This uniqueness may lead to different biological activities and applications in medicinal chemistry.